3-(5-bromothiophen-3-yl)prop-2-ynoic acid

Description

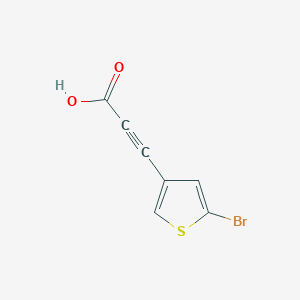

3-(5-Bromothiophen-3-yl)prop-2-ynoic acid is a brominated thiophene derivative featuring a propiolic acid (alkynoic acid) moiety. The compound combines the electronic properties of the bromothiophene ring with the reactivity of the terminal alkyne group. Bromothiophenes are widely studied for their applications in pharmaceuticals, organic electronics, and materials science due to their aromatic stability and halogen-mediated reactivity . The prop-2-ynoic acid group enhances its utility in click chemistry, polymer synthesis, and metal-catalyzed coupling reactions.

Properties

IUPAC Name |

3-(5-bromothiophen-3-yl)prop-2-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrO2S/c8-6-3-5(4-11-6)1-2-7(9)10/h3-4H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOZDNBKBAXQQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C#CC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromothiophen-3-yl)prop-2-ynoic acid typically involves the bromination of thiophene followed by the introduction of the prop-2-ynoic acid group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity of bromination.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. specific industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromothiophen-3-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Coupling Reactions: The alkyne group can participate in coupling reactions like Sonogashira coupling.

Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Coupling: Palladium catalysts and copper co-catalysts are commonly used in Sonogashira coupling.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) can be used to oxidize the thiophene ring.

Major Products

Substitution: Products depend on the nucleophile used, such as 5-iodothiophene derivatives.

Coupling: Products include various aryl-alkyne derivatives.

Oxidation: Products may include sulfoxides or sulfones depending on the extent of oxidation.

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Molecules

This compound serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles, enabling the creation of diverse derivatives.

- Coupling Reactions : The alkyne group allows participation in coupling reactions such as Sonogashira coupling, which is vital for forming carbon-carbon bonds in organic synthesis.

- Oxidation and Reduction : The thiophene ring can be oxidized or reduced, leading to various functionalized products that can be utilized in further synthetic pathways.

2. Production of Advanced Materials

In industrial applications, 3-(5-bromothiophen-3-yl)prop-2-ynoic acid is used in the production of advanced materials such as conductive polymers and organic semiconductors. Its ability to participate in polymerization reactions makes it suitable for developing materials with specific electronic properties.

Biological Applications

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that it disrupts bacterial cell membranes and interferes with metabolic processes at concentrations as low as 25 µg/mL. This property makes it a potential candidate for developing new antimicrobial agents.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. In vitro studies using macrophage cell lines indicated a significant decrease in TNF-alpha production upon treatment with this compound, suggesting its potential therapeutic application in inflammatory diseases.

3. Cancer Research

this compound has been evaluated for its cytotoxic effects against human cancer cell lines. Research findings suggest that it induces apoptosis at concentrations above 30 µM, highlighting its potential as a chemotherapeutic agent.

Table 1: Summary of Biological Activities

| Activity Type | Concentration (µM) | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | 25 | Inhibition of bacterial growth | |

| Anti-inflammatory | 50 | Decrease in TNF-alpha production | |

| Cytotoxicity | >30 | Induction of apoptosis in cancer cells |

Case Study Examples

-

Antimicrobial Efficacy

- A study conducted on various bacterial strains revealed that this compound inhibited growth effectively at concentrations starting from 25 µg/mL. The mechanism was attributed to membrane disruption and interference with metabolic processes.

-

Anti-inflammatory Action

- In controlled experiments using macrophage cell lines, treatment with 50 µM of the compound resulted in a significant decrease in TNF-alpha production, indicating its potential use as an anti-inflammatory agent.

-

Cytotoxicity Against Cancer Cells

- Research involving human cancer cell lines showed that this compound induced apoptosis at concentrations above 30 µM, suggesting its potential role as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 3-(5-bromothiophen-3-yl)prop-2-ynoic acid largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biological effects. The presence of the bromine atom and the alkyne group can facilitate interactions with molecular targets, influencing pathways involved in cell signaling or metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 3-(5-bromothiophen-3-yl)prop-2-ynoic acid and related compounds:

*Calculated based on molecular formula C₇H₅BrO₂S.

Structural and Functional Insights

Impact of Bromine Position and Substituents

- Thiophene vs. Phenyl Rings : Bromothiophenes (e.g., target compound and ) exhibit greater π-conjugation and electronic tunability compared to bromophenyl derivatives (), making them preferable in optoelectronic materials .

Acid Group Comparison

- Prop-2-ynoic Acid vs.

- Amino-Functionalized Derivatives: The amino group in introduces chirality and zwitterionic behavior, expanding its utility in asymmetric catalysis and peptide synthesis .

Biological Activity

3-(5-Bromothiophen-3-yl)prop-2-ynoic acid is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

This structure includes a brominated thiophene ring, which is known to influence biological activity through various mechanisms.

Research indicates that this compound interacts with multiple biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, studies suggest that it may act as an inhibitor of epoxide hydrolase, which plays a role in the metabolism of arachidonic acid derivatives, impacting vascular and renal functions .

- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy is attributed to the disruption of bacterial cell membranes and interference with metabolic processes .

- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory activity by modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

Several case studies highlight the biological relevance of this compound:

- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound inhibited growth at concentrations as low as 25 µg/mL. The mechanism was attributed to membrane disruption and metabolic interference .

- Anti-inflammatory Action : In a controlled experiment using macrophage cell lines, treatment with 50 µM of the compound resulted in a significant decrease in TNF-alpha production, indicating its potential as an anti-inflammatory agent .

- Cytotoxicity Against Cancer Cells : Research involving human cancer cell lines showed that this compound induced apoptosis at concentrations above 30 µM, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. What are the recommended synthetic routes for 3-(5-bromothiophen-3-yl)prop-2-ynoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves coupling reactions between bromothiophene derivatives and propiolic acid precursors. Key steps include:

- Sonogashira Coupling: A Pd-catalyzed cross-coupling between 5-bromo-3-thienyl halides and terminal alkynes (e.g., propiolic acid derivatives) under inert atmosphere. Optimize catalyst loading (e.g., Pd(PPh₃)₂Cl₂) and base (e.g., Et₃N) to enhance yield .

- Purification: Use column chromatography with silica gel and a gradient eluent (hexane/ethyl acetate) to isolate the product. Purity ≥95% can be confirmed via LC/MS-UV .

- Yield Improvement: Adjust reaction temperature (80–100°C) and solvent polarity (e.g., THF or DMF) to balance reactivity and stability of the alkyne moiety .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the propynoic acid backbone and bromothiophene substitution. Look for characteristic peaks:

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with exact mass matching C₈H₅BrO₂S. Use electrospray ionization (ESI) in negative mode for enhanced sensitivity .

- IR Spectroscopy: Identify C≡C stretching (~2100 cm⁻¹) and carboxylic acid O-H stretches (~2500–3000 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to resolve structural ambiguities in this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate optimized geometries and compare with crystallographic data. Use software like Gaussian or ORCA to model the electronic structure of the bromothiophene-alkyne system .

- Mercury CSD: Visualize crystal packing and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups). Compare with experimental XRD data to validate lattice parameters .

- SHELX Refinement: Refine XRD data using SHELXL to resolve disorder in the thiophene ring or alkyne moiety. Apply restraints to thermal parameters for better convergence .

Q. What methodologies are recommended for analyzing contradictory results between crystallographic and spectroscopic data?

Methodological Answer:

- Cross-Validation: If XRD suggests planar thiophene rings but NMR indicates torsional strain, perform variable-temperature NMR to probe dynamic behavior. Compare with DFT-predicted rotational barriers .

- Synchrotron Data Collection: High-resolution XRD (λ = 0.7–1.0 Å) can resolve electron density discrepancies, especially around the bromine atom, which may exhibit anisotropic displacement .

- Systematic Error Analysis: For inconsistent mass spectrometry results, recalibrate instruments using certified standards (e.g., NIST reference compounds) and validate ionization efficiency .

Q. How can reaction mechanisms involving this compound be elucidated, particularly in cross-coupling or cycloaddition reactions?

Methodological Answer:

- Kinetic Studies: Monitor reaction progress via in-situ IR or UV-Vis spectroscopy. For example, track alkyne consumption in Sonogashira couplings using time-resolved FTIR .

- Isotopic Labeling: Use deuterated solvents (e.g., DMF-d₇) or ¹³C-labeled propiolic acid to trace mechanistic pathways in cycloadditions. Analyze isotopic patterns via HRMS .

- Computational Transition State Modeling: Identify rate-determining steps using QM/MM methods. For example, model the activation energy for alkyne insertion in Pd-catalyzed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.